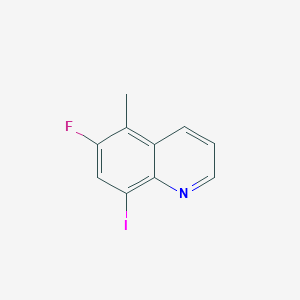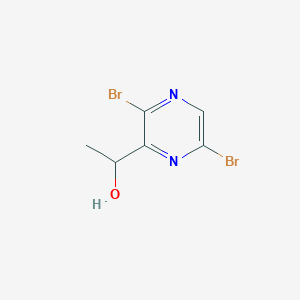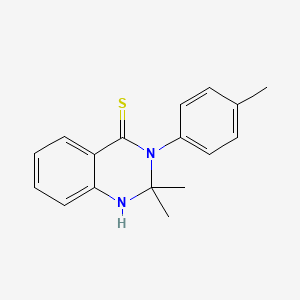
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by condensation reactions . The azetidine ring is then introduced through cyclization reactions, often involving the use of tert-butyl esters to protect the carboxylate group during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action for tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Used as a rigid linker in PROTAC development.
tert-Butyl 3-(7-(tert-Butoxycarbonyl)-2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid hydrochloride: Another compound with a similar structure used in chemical synthesis.
Uniqueness
Tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)azetidine-1-carboxylate stands out due to its unique combination of a naphthyridine and azetidine ring. This structure provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
特性
分子式 |
C16H23N3O2 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
tert-butyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-9-12(10-19)13-7-6-11-5-4-8-17-14(11)18-13/h6-7,12H,4-5,8-10H2,1-3H3,(H,17,18) |
InChIキー |
QOXMFPXNNGTKJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC3=C(CCCN3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


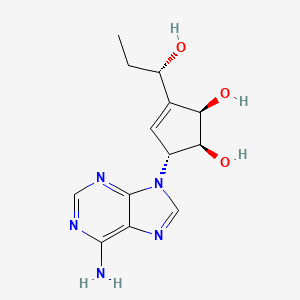

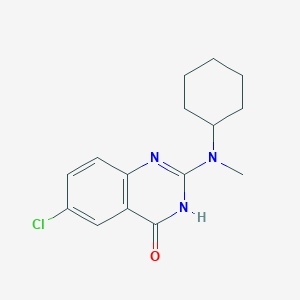

![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)


![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)
